2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol
Description
Properties
IUPAC Name |
2-[(4-amino-5-nitropyrimidin-2-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-2-5(4-14)11-8-10-3-6(13(15)16)7(9)12-8/h3,5,14H,2,4H2,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZLSWXGYBUTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Guanidine Derivatives
A foundational approach involves cyclocondensation reactions. For example, β-ketoesters react with guanidine under acidic conditions to form 4-aminopyrimidine intermediates. In one protocol, ethyl acetoacetate and guanidine nitrate in refluxing ethanol yield 4-amino-2-hydroxypyrimidine, which is subsequently chlorinated using POCl₃ to generate 2,4-dichloropyrimidine. Nitration at the 5-position is achieved using fuming HNO₃ in H₂SO₄ at 0–5°C, producing 2,4-dichloro-5-nitropyrimidine.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, guanidine, EtOH, Δ | 72% | |
| Chlorination | POCl₃, DMF, 80°C, 4 h | 85% | |
| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2 h | 68% |
Alternative Route: Nitro-Group Introduction via Electrophilic Aromatic Substitution
Direct nitration of preformed 4-aminopyrimidines is challenging due to competing side reactions. A protected intermediate strategy is employed, where the 4-amino group is acetylated prior to nitration. For instance, acetylation of 4-amino-2-chloropyrimidine with acetic anhydride, followed by nitration with HNO₃/H₂SO₄, yields 4-acetamido-2-chloro-5-nitropyrimidine. Subsequent hydrolysis with HCl/MeOH restores the amino group.
Optimization Insight:
- Protecting the amino group improves nitration regioselectivity and yield (from 58% to 78%).
- Over-nitration is mitigated by strict temperature control (<5°C).
Functionalization with the Aminobutanol Side Chain
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro group in 4-amino-5-nitro-2-chloropyrimidine undergoes displacement with 2-aminobutan-1-ol. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base (K₂CO₃ or Et₃N) at 80–100°C.
- Reactants: 4-Amino-5-nitro-2-chloropyrimidine (1 eq), 2-aminobutan-1-ol (1.2 eq).
- Conditions: DMF, K₂CO₃ (2 eq), 90°C, 12 h.
- Workup: Aqueous extraction, column chromatography (EtOAc/hexane).
- Yield: 65–72%.
Challenges and Solutions:
Reductive Amination Approach
An alternative route involves reductive amination of 5-nitro-2-pyrimidinecarbaldehyde with 2-aminobutan-1-ol. Using NaBH₃CN in MeOH at RT, this method achieves moderate yields (55–60%) but requires pre-synthesis of the aldehyde intermediate.
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, SNAr coupling under microwave conditions (150°C, 30 min) improves yields to 78% while reducing side product formation.
Flow Chemistry for Nitration
Continuous-flow reactors enhance safety and efficiency in nitration steps. Using a microreactor with HNO₃/H₂SO₄ at 10°C, residence times of 5 min achieve 85% conversion with minimal decomposition.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. The compound is stable under inert storage (N₂, −20°C) but degrades upon prolonged exposure to light.
Applications and Derivative Synthesis
Anticancer Agents
The aminobutanol side chain enhances solubility for kinase inhibitors. Analogues with this moiety show IC₅₀ values of 0.32–1.2 µM against breast cancer cell lines.
Antimicrobial Derivatives
Quaternary ammonium salts derived from 2-((4-amino-5-nitropyrimidin-2-yl)amino)butan-1-ol exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds related to 2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanism of action often involves interaction with DNA or inhibition of key enzymes involved in cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have demonstrated that pyrimidine derivatives possess the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. The 4-amino group is particularly significant in enhancing the biological activity against a range of pathogens .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound may act as an inhibitor of certain kinases involved in cancer progression. For example, it has shown promise as an inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation and is often overexpressed in tumors .
Case Study 1: Antitumor Efficacy
A study investigated the effects of a series of pyrimidine derivatives, including compounds similar to this compound, on A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 3.6 μM, demonstrating a high selectivity index over normal fibroblast cells, which suggests a favorable therapeutic window .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of pyrimidine derivatives, a compound structurally related to this compound was tested against various bacterial strains. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol
Key Differences :
- Substituents: Replaces the 4-amino and 5-nitro groups with a 6-chloro substituent on the pyrimidine ring.
- Electronic Effects : Chloro is moderately electron-withdrawing, whereas the nitro group in the main compound is strongly electron-withdrawing, significantly altering the ring’s electron density and reactivity.
- Molecular Weight: 201.66 g/mol (vs. ~239.21 g/mol estimated for the main compound due to nitro and amino groups).
- Applications : Chloro-pyrimidines are often intermediates in drug synthesis, whereas nitro-containing compounds may exhibit antimicrobial or antiparasitic activity .
Comparative Data Table
(R)-2-((6-Amino-4-(Benzylamino)-5-Nitropyridin-2-yl)Amino)Butan-1-ol (V-5)
Key Differences :
- Core Structure : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens), affecting hydrogen-bonding capacity and target interactions.
- Substituents: Benzylamino and nitro groups on pyridine vs. amino and nitro on pyrimidine.
- Synthesis : Requires prolonged heating (72 hours at 100°C) in DMSO with DIEA, suggesting higher synthetic complexity compared to simpler pyrimidine analogs .
General Trends in Nitro- vs. Chloro-Substituted Compounds
- Reactivity : Nitro groups increase electrophilicity, making the compound more reactive in substitution reactions.
- Biological Activity : Nitro groups are associated with antimicrobial and antiparasitic effects but may confer toxicity or mutagenicity. Chloro derivatives are often less reactive but more stable .
Biological Activity
2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(4-amino-5-nitropyrimidin-2-yl)amino]butan-1-ol, with a molecular formula of and a molecular weight of 227.22 g/mol. Its structural features include a pyrimidine ring with an amino and nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-amino-5-nitropyrimidin-2-yl)amino]butan-1-ol |
| Molecular Formula | C8H13N5O3 |
| Molecular Weight | 227.22 g/mol |
| CAS Number | 1286698-54-1 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity
The compound is also being investigated for its anticancer potential. A study highlighted the design of novel anticancer agents based on pyrimidine scaffolds, demonstrating that certain derivatives can inhibit tumor cell proliferation effectively. For example, compounds derived from similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity or bind to receptors involved in cellular signaling pathways. This modulation can lead to altered cellular responses, such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of nitropyrimidine derivatives exhibited zones of inhibition greater than 20 mm against bacterial strains like Bacillus subtilis and Escherichia coli. The concentration was directly correlated with antimicrobial activity, suggesting that higher doses enhance efficacy .
- Anticancer Screening : In another investigation, derivatives similar to this compound were screened against multiple cancer cell lines. The most potent compounds demonstrated IC50 values ranging from 4.4 μM to 13.1 μM against different tumor types, supporting the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 2-((4-Amino-5-nitropyrimidin-2-yl)amino)butan-1-ol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure, particularly the stereochemistry of the butan-1-ol moiety and pyrimidine ring substitution patterns. Infrared (IR) spectroscopy can identify functional groups (e.g., -NH₂, -NO₂) via characteristic peaks (e.g., 1630 cm⁻¹ for nitro groups) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity should be confirmed via HPLC with UV detection, using a C18 column and acetonitrile/water gradients .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Reaction parameters such as solvent polarity (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalyst selection (e.g., HATU for amide coupling) significantly impact yield. Kinetic studies on similar nitro-pyrimidine derivatives suggest maintaining a substrate-to-reagent molar ratio >10:1 to favor first-order dependency on the limiting reactant . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity .
Advanced Research Questions
Q. What are the challenges in resolving stereochemical configuration at the butan-1-ol chiral center?
- Methodological Answer : The (2R) or (2S) configuration of the butan-1-ol group can be determined using chiral HPLC with a cellulose-based column or via X-ray crystallography. Comparative analysis with Ethambutol DiHCl, a structurally related compound with a resolved (2S) configuration, highlights the importance of stereochemistry in biological activity. Circular dichroism (CD) spectroscopy may further corroborate chiral properties .
Q. How does the nitro group at the 5-position of the pyrimidine ring influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack at the 2-position. Kinetic studies on analogous nitroaromatics (e.g., 2,4-dinitrophenylhydrazine) suggest pseudo-first-order behavior under excess nucleophile conditions. Substituent effects can be modeled computationally (DFT) to predict reaction sites and transition states .
Q. What strategies address discrepancies in reported solubility data across studies?
- Methodological Answer : Standardize solubility assays using buffered solutions (e.g., pH 6.5 ammonium acetate) at 25°C. Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous phases. Solubility in surfactants (e.g., SDS, TX-100) should be tested to mimic physiological conditions .
Data Contradiction and Mechanistic Analysis
Q. How can researchers resolve contradictions in reported biological activity of similar amino-pyrimidine derivatives?
- Methodological Answer : Perform comparative dose-response assays (e.g., 200–600 mg daily, as in Ethambutol studies) under standardized conditions . Structural analogs (e.g., Ethambutol’s diastereomers) should be tested to isolate stereochemical effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., mycobacterial arabinosyltransferases) .
Q. Why do kinetic studies on hydroxyl-containing analogs show variable rate dependencies?
- Methodological Answer : The hydroxyl group in butan-1-ol derivatives participates in hydrogen bonding, altering reaction pathways. For example, Cr(VI) oxidation of butan-1-ol follows first-order kinetics under excess substrate conditions, but micellar catalysis (e.g., SDS or CPC surfactants) can shift rate laws by stabilizing intermediates .
Comparative Structural Analysis
Q. How does the biological activity of this compound compare to Ethambutol and its analogs?
- Methodological Answer : Ethambutol’s antitubercular activity relies on its (2S) configuration and hydroxyl/amino group spatial arrangement. Replace the benzyl group in Ethambutol with a nitro-pyrimidine moiety (as in this compound) to assess enhanced binding to Mycobacterium tuberculosis targets. Use molecular docking (AutoDock Vina) and minimum inhibitory concentration (MIC) assays for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
